N-Propyl-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)propan-1-amine
Overview
Description
N-Propyl-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)propan-1-amine is a boronic ester derivative commonly used in organic synthesis. This compound is particularly valuable in the field of medicinal chemistry and material science due to its unique reactivity and stability. It is often employed in Suzuki–Miyaura coupling reactions, which are pivotal for forming carbon-carbon bonds in the synthesis of complex organic molecules .
Scientific Research Applications
N-Propyl-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)propan-1-amine has a wide range of applications in scientific research:
Mechanism of Action
Target of Action
Boronic acids and their esters are generally used in metal-catalyzed c-c bond formation reactions like the suzuki–miyaura reaction .
Mode of Action
The compound, being a boronic ester, is involved in the Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . This reaction is known for its mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Biochemical Pathways
The suzuki–miyaura coupling reaction, in which this compound participates, is a key process in the synthesis of various organic compounds .
Pharmacokinetics
It’s important to note that boronic acids and their esters are only marginally stable in water , which could potentially affect their absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of the action of 3-((Di-n-propylamino)methyl)phenylboronic acid pinacol ester is the formation of carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This can lead to the synthesis of a wide range of organic compounds.
Action Environment
The action of 3-((Di-n-propylamino)methyl)phenylboronic acid pinacol ester is influenced by environmental factors such as pH. The rate of hydrolysis of phenylboronic pinacol esters, a class of compounds to which this compound belongs, is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability may be significantly affected by the pH of its environment .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
3-((Di-n-propylamino)methyl)phenylboronic acid pinacol ester plays a significant role in biochemical reactions due to its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in the study of enzyme mechanisms and protein interactions. The compound interacts with enzymes such as proteases and kinases, as well as proteins that contain serine, threonine, or tyrosine residues. These interactions are typically characterized by the formation of a boronate ester linkage, which can be used to probe the active sites of enzymes and to study protein-ligand interactions .
Cellular Effects
The effects of 3-((Di-n-propylamino)methyl)phenylboronic acid pinacol ester on various cell types and cellular processes are diverse. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling proteins such as kinases and phosphatases, leading to changes in downstream signaling events. Additionally, 3-((Di-n-propylamino)methyl)phenylboronic acid pinacol ester can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the transcriptional landscape of the cell .
Molecular Mechanism
At the molecular level, 3-((Di-n-propylamino)methyl)phenylboronic acid pinacol ester exerts its effects through several mechanisms. One key mechanism is the formation of reversible covalent bonds with target biomolecules, such as enzymes and proteins. This interaction can lead to enzyme inhibition or activation, depending on the specific context. For instance, the compound can inhibit proteases by binding to their active sites, preventing substrate access and subsequent catalysis. Additionally, 3-((Di-n-propylamino)methyl)phenylboronic acid pinacol ester can modulate gene expression by binding to transcription factors and altering their activity .
Temporal Effects in Laboratory Settings
The stability and degradation of 3-((Di-n-propylamino)methyl)phenylboronic acid pinacol ester in laboratory settings are important considerations for its use in biochemical research. Over time, the compound may undergo hydrolysis or other degradation processes, which can affect its efficacy and reliability in experiments. Long-term studies have shown that the compound can maintain its activity for extended periods under appropriate storage conditions. It is essential to monitor its stability and degradation to ensure consistent results in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 3-((Di-n-propylamino)methyl)phenylboronic acid pinacol ester vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and exert its intended biochemical effects. At higher doses, it can cause adverse effects, including toxicity and disruption of normal cellular functions. Studies have shown that there are threshold effects, where the compound’s impact on cellular processes becomes more pronounced at specific dosage levels. It is crucial to determine the optimal dosage to balance efficacy and safety in animal studies .
Metabolic Pathways
3-((Di-n-propylamino)methyl)phenylboronic acid pinacol ester is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of metabolites that may retain or lose biological activity. These metabolic pathways can influence the compound’s overall efficacy and duration of action in biochemical studies .
Transport and Distribution
The transport and distribution of 3-((Di-n-propylamino)methyl)phenylboronic acid pinacol ester within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes through passive diffusion or active transport mechanisms, depending on its physicochemical properties. Once inside the cell, it can interact with various transporters and binding proteins that influence its localization and accumulation. These interactions can affect the compound’s availability and activity at specific cellular sites .
Subcellular Localization
The subcellular localization of 3-((Di-n-propylamino)methyl)phenylboronic acid pinacol ester is determined by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments, such as the nucleus, cytoplasm, or organelles, where it exerts its biochemical effects. These localization patterns can influence the compound’s activity and function, as well as its interactions with other biomolecules within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Propyl-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)propan-1-amine typically involves the reaction of 3-((Di-n-propylamino)methyl)phenylboronic acid with pinacol in the presence of a suitable catalyst. The reaction is generally carried out under mild conditions, often at room temperature, to ensure high yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient and consistent production of large quantities of the compound while maintaining high purity and yield. The use of automated systems and real-time monitoring can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-Propyl-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)propan-1-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester into its corresponding alcohols or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the boronic ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be employed under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields boronic acids, while reduction can produce alcohols. Substitution reactions result in the formation of various functionalized derivatives .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid pinacol ester: This compound is similar in structure but lacks the di-n-propylamino group, which can influence its reactivity and applications.
3-(Boc-amino)phenylboronic acid pinacol ester: This compound contains a Boc-protected amino group, making it useful in peptide synthesis and other applications where amino protection is required.
Uniqueness
N-Propyl-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)propan-1-amine is unique due to the presence of the di-n-propylamino group, which can enhance its reactivity and specificity in certain chemical reactions. This makes it particularly valuable in applications where selective reactivity is crucial .
Properties
IUPAC Name |
N-propyl-N-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]propan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32BNO2/c1-7-12-21(13-8-2)15-16-10-9-11-17(14-16)20-22-18(3,4)19(5,6)23-20/h9-11,14H,7-8,12-13,15H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXESWGPVUNLWEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CN(CCC)CCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32BNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1454653-70-3 | |
Record name | 3-((Di-N-propylamino)methyl)phenylboronic acid pinacol ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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